REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[C:5]([NH2:6])=[C:4]([CH3:13])[CH:3]=1.C([O-])(=O)C.[K+].[N:19](OCCC(C)C)=O>C1(C)C=CC=CC=1.C(O)(=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1)[NH:6][N:19]=[CH:13]2 |f:1.2|
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C(F)(F)F)C
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Name
|
potassium acetate
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Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
hindering stirring of the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 15 minutes a large amount of precipitate had formed
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
STIRRING
|
Details
|
stirring for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (5-50% ethyl acetate/heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |